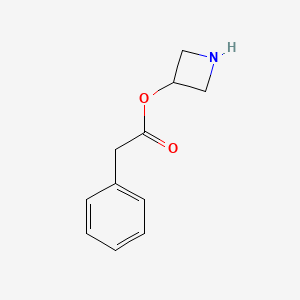

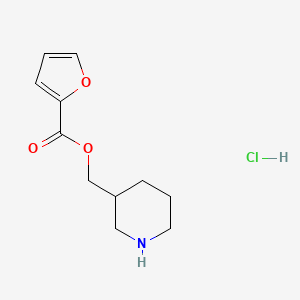

4-(4-Methoxybenzyl)-1,4-diazepan-5-one

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the protection of the carboxy group was accomplished by reacting the carboxylic acid with 4-methoxybenzyl chloride (PMBCl) in the presence of triethylamine . This method was very successful with glycine derivatives, which could subsequently be used in the synthesis of more complex peptides .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound 4-Methoxybenzyl chloride, for example, has a linear formula of CH3OC6H4CH2Cl .Chemical Reactions Analysis

4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For example, 4-Methoxybenzyl chloride has a molecular weight of 156.61 g/mol, a boiling point of 91 °C/1 mmHg, and a density of 1.395 g/mL at 19 °C .Scientific Research Applications

Synthesis of Complex Compounds

The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of N-(4-Methoxybenzyl) Thiosemicarbazone derivatives and their Ruthenium (II)-p-cymene complexes . These complexes have been studied for their unique properties and potential applications.

Cytotoxicity Studies

The compound and its derivatives have been used in cytotoxicity studies. The complexes derived from the compound have shown efficacy in inhibiting cell growth against certain cell lines . This suggests potential applications in cancer research and treatment.

Synthesis of Amino Acids

4-Methoxybenzyl mercaptan, a related compound, is used to synthesize many ω-mercapto amino acids with side-chain lengths ranging from 3-5 methylene units . This suggests that “4-(4-Methoxybenzyl)-1,4-diazepan-5-one” could potentially be used in similar applications.

Quantitative Determination of Polyfunctional Mercaptans

4-Methoxybenzyl mercaptan is also used as an internal standard in the quantitative determination of wine polyfunctional mercaptans at the level of nanogram per liter . This suggests potential applications in analytical chemistry.

Catalyst and Substrate for Enzymes

The compound has unique properties, including its ability to form strong covalent bonds with other molecules, act as a catalyst, and serve as a substrate for various enzymes. This suggests potential applications in biochemistry and enzymology.

Preparation of Semiconductors, Nanosheets, and Nanocrystals

4-Methoxybenzyl Alcohol, a related compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals . This suggests that “4-(4-Methoxybenzyl)-1,4-diazepan-5-one” could potentially be used in similar applications in nanotechnology and materials science.

Synthesis of Quinolines

4-Methoxybenzyl Alcohol is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines . This suggests that “4-(4-Methoxybenzyl)-1,4-diazepan-5-one” could potentially be used in similar organic synthesis applications.

Fragrance and Flavorant

4-Methoxybenzyl Alcohol is used as a fragrance and flavorant . This suggests that “4-(4-Methoxybenzyl)-1,4-diazepan-5-one” could potentially be used in similar applications in the food and cosmetics industries.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, 4-Methoxybenzyl alcohol can cause skin irritation, allergic skin reaction, and serious eye damage. It is advised to avoid breathing its dust, gas, or vapors and to use personal protective equipment when handling it .

Future Directions

The future directions for the study and application of “4-(4-Methoxybenzyl)-1,4-diazepan-5-one” and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, other PMB halides have been used to synthesize PMB esters, and these reactions could be further explored .

properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNQDLOSSPFAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601187958 | |

| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxybenzyl)-1,4-diazepan-5-one | |

CAS RN |

1219960-45-8 | |

| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-4-[(4-methoxyphenyl)methyl]-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)

![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)

![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)

![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)

![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)

![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)

![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)